1H-Pyrrolo[2,3-b]pyridine, 5-ethoxy-4-fluoro-
Overview
Description
1H-Pyrrolo[2,3-b]pyridine, 5-ethoxy-4-fluoro- is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by the presence of a pyridine ring fused to a pyrrole ring, with ethoxy and fluoro substituents at the 5 and 4 positions, respectively. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
The synthesis of 1H-Pyrrolo[2,3-b]pyridine, 5-ethoxy-4-fluoro- can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, starting from 5-ethoxy-4-fluoro-2-nitropyridine, a reduction step can be employed to convert the nitro group to an amino group, followed by cyclization to form the desired pyrrolopyridine structure. Industrial production methods may involve optimized reaction conditions and the use of catalysts to enhance yield and purity .
Chemical Reactions Analysis
1H-Pyrrolo[2,3-b]pyridine, 5-ethoxy-4-fluoro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the fluoro position, where nucleophiles such as amines or thiols can replace the fluoro group, forming new derivatives.
Cyclization: Intramolecular cyclization reactions can be employed to form more complex fused ring systems.
Scientific Research Applications
1H-Pyrrolo[2,3-b]pyridine, 5-ethoxy-4-fluoro- has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds and is used in the development of new synthetic methodologies.
Biology: This compound is studied for its potential biological activities, including its role as an inhibitor of specific enzymes or receptors.
Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs targeting various diseases such as cancer and inflammatory disorders.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[2,3-b]pyridine, 5-ethoxy-4-fluoro- involves its interaction with molecular targets such as enzymes or receptors. For example, it has been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and survival. By binding to these receptors, the compound can block their signaling pathways, leading to the inhibition of cancer cell growth and induction of apoptosis .
Comparison with Similar Compounds
1H-Pyrrolo[2,3-b]pyridine, 5-ethoxy-4-fluoro- can be compared with other similar compounds in the pyrrolopyridine family, such as:
1H-Pyrrolo[2,3-b]pyridine, 5-fluoro-4-methoxy-: This compound has a methoxy group instead of an ethoxy group, which may result in different chemical and biological properties.
1H-Pyrrolo[2,3-b]pyridine, 5-iodo-4-fluoro-:
1H-Pyrrolo[2,3-b]pyridine, 5-ylamine: This derivative has an amino group, which can enhance its solubility and reactivity in certain chemical reactions.
Each of these compounds has unique properties that make them suitable for specific applications, highlighting the versatility and importance of the pyrrolopyridine scaffold in chemical research and drug development.
Properties
IUPAC Name |
5-ethoxy-4-fluoro-1H-pyrrolo[2,3-b]pyridine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FN2O/c1-2-13-7-5-12-9-6(8(7)10)3-4-11-9/h3-5H,2H2,1H3,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQHBDSRYEYUHOL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CN=C2C(=C1F)C=CN2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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